Boc-L-thiocitrulline-otbu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

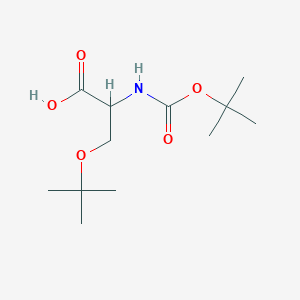

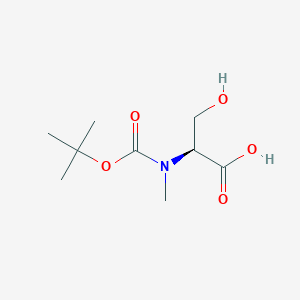

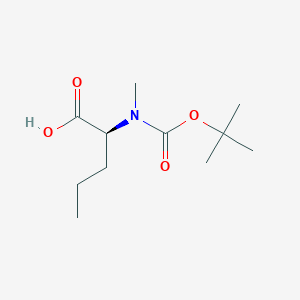

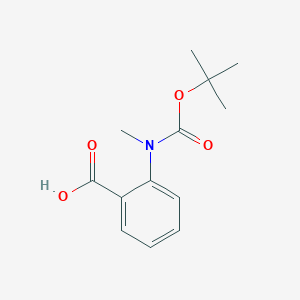

Boc-L-thiocitrulline-otbu is a chemical compound with the molecular formula C15H29N3O4S . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Boc-L-thiocitrulline-otbu consists of 15 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI key is BZCHKHCGOVKYIY-JTQLQIEISA-N .Physical And Chemical Properties Analysis

Boc-L-thiocitrulline-otbu has a molecular weight of 347.48 . It is recommended to be stored in a refrigerated environment . The exact mass is 347.18800 and the LogP value is 3.15080 .Wissenschaftliche Forschungsanwendungen

Opioid Receptor Selectivity : Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is identified as a potent, highly delta-opioid receptor-selective competitive antagonist, demonstrating significant selectivity ratios in various assays (Rónai et al., 1995).

Peptidomimetics in Opioid Receptors : The compound Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), related to Boc-L-thiocitrulline-otbu, is noted for its high affinity and selectivity for opioid δ receptors, demonstrating its potential as a peptidomimetic in receptor studies (Roques, 1992).

Cardioprotective Agent : A novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), shows promise as a cardioprotective agent in isoproterenol-induced myocardial necrosis in rats, suggesting its potential in cardiovascular research (Manikandan et al., 2002).

Inhibitors of Nitric Oxide Synthase : N(delta)-(4,5-Dihydrothiazol-2-yl)ornithine, a heterocyclic analogue of L-thiocitrulline, has been identified as a potent inhibitor of various nitric oxide synthase isoforms, with potential implications in the study of NO synthesis and its regulation (Ulhaq et al., 1999).

Polypeptide Synthesis : The synthesis of partially protected peptides, including sequences like Boc—Asp(OtBu)—Ser—Ser-Thr-Ser-Ala-Ala-OH, is significant in the study of protein structure and function, as well as in the development of therapeutic peptides (Hoogerhout et al., 2010).

Inhibition of P-glycoprotein : N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, a compound structurally related to Boc-L-thiocitrulline-otbu, has been shown to inhibit the drug efflux occurring through P-glycoprotein, a multidrug resistance protein, suggesting applications in cancer treatment (Arnaud et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boc-L-thiocitrulline-otbu primarily targets the Nitric Oxide Synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

This interaction could lead to changes in the production of nitric oxide, thereby influencing various biological processes .

Biochemical Pathways

The specific biochemical pathways affected by Boc-L-thiocitrulline-otbu are not well-documented. Given its target, it is likely to influence pathways involving nitric oxide production and signaling. Nitric oxide plays a role in various processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely to influence cellular processes involving nitric oxide, such as cell signaling, immune response, and vascular tone .

Action Environment

Like many other compounds, factors such as temperature, ph, and presence of other molecules could potentially influence its action .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 |

Source

|

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-thiocitrulline-otbu | |

CAS RN |

133565-49-8 |

Source

|

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.